2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid
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Overview
Description
2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid is a complex organic compound characterized by the presence of multiple halogen atoms and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of benzoic acid derivatives followed by the introduction of the iodophenyl carbamoyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitution and addition reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in controlling the reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the modification of the carbamoyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce less halogenated compounds.
Scientific Research Applications
2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through halogenation and substitution reactions.
Biology: The compound’s halogenated structure makes it useful in studying halogen bonding interactions in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid exerts its effects involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites in biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid
- 1,2,4,5-Tetrabromo-3,6-diiodobenzene
Uniqueness
2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid is unique due to its specific combination of bromine and iodine atoms, along with the carbamoyl group. This unique structure allows for distinct chemical reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
2,3,4,5-tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br4INO3/c15-9-7(8(14(22)23)10(16)12(18)11(9)17)13(21)20-6-3-1-5(19)2-4-6/h1-4H,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPFRHPPIFMXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br4INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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